molecular formula C7H14ClNO3 B105135 Ethyl 3-amino-3-ethoxyacrylate hydrochloride CAS No. 34570-16-6

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Cat. No.: B105135
CAS No.: 34570-16-6
M. Wt: 195.64 g/mol
InChI Key: JYGHNNMPKVPTKF-IPZCTEOASA-N
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Mechanism of Action

Target of Action

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a chemical compound used in various chemical syntheses . . It’s used as a reagent in the synthesis of pyridine carboxamides, which are known to inhibit c-Jun NH2-terminal kinases . These kinases are involved in various cellular processes, including inflammation, differentiation, and apoptosis.

Mode of Action

The exact mode of action of this compound is not clearly defined in the available literature. As a chemical reagent, it likely interacts with other compounds to facilitate the formation of new chemical structures. In the context of pyridine carboxamide synthesis, it may contribute to the formation of the carboxamide group, which is crucial for the inhibitory activity against c-Jun NH2-terminal kinases .

Biochemical Pathways

Given its use in the synthesis of pyridine carboxamides, it may indirectly influence the mapk signaling pathway, where c-jun nh2-terminal kinases play a key role .

Result of Action

Compounds synthesized using this reagent, such as pyridine carboxamides, can inhibit c-jun nh2-terminal kinases, potentially influencing cellular processes like inflammation, differentiation, and apoptosis .

Action Environment

The action of this compound, like other chemical reagents, can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. It’s typically stored at 2-8°C , suggesting that lower temperatures may be necessary to maintain its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-ethoxyacrylate hydrochloride can be synthesized through the reaction of ethyl 3-amino-3-ethoxyacrylate with hydrochloric acid. The reaction typically involves dissolving ethyl 3-amino-3-ethoxyacrylate in a suitable solvent, such as chloroform, and then adding hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-ethoxyacrylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and research applications .

Properties

IUPAC Name

ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGHNNMPKVPTKF-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)OCC)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34570-16-6
Record name 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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